molecular formula C16H11FN4O2 B6346893 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 876751-59-6

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B6346893
CAS No.: 876751-59-6
M. Wt: 310.28 g/mol
InChI Key: ZECVJQUXEWKPRC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with fluorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and 4-nitrobenzaldehyde.

    Formation of Intermediate: A condensation reaction between 4-fluoroaniline and 4-nitrobenzaldehyde forms an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with guanidine to form the pyrimidine ring.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields 4-(4-Fluorophenyl)-6-(4-aminophenyl)pyrimidin-2-amine.

    Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-6-(4-aminophenyl)pyrimidin-2-amine: A reduction product of the original compound.

    4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine: A similar compound with a chlorine atom instead of fluorine.

    4-(4-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine: A similar compound with a methyl group instead of fluorine.

Uniqueness

4-(4-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2/c17-12-5-1-10(2-6-12)14-9-15(20-16(18)19-14)11-3-7-13(8-4-11)21(22)23/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECVJQUXEWKPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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